molecular formula C16H13F2N5O2 B2598176 N-(2,4-difluorobenzyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide CAS No. 1396758-26-1

N-(2,4-difluorobenzyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2598176
CAS No.: 1396758-26-1
M. Wt: 345.31
InChI Key: DLVPWHZDAZFXFB-UHFFFAOYSA-N
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Description

N-(2,4-difluorobenzyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a tetrazole ring, which is a well-characterized bioisostere for carboxylic acids and amide bonds . The use of tetrazole as a bioisostere is a established strategy to modulate the physicochemical properties of lead compounds, potentially leading to improved metabolic stability, altered polarity, and enhanced bioavailability . The molecule also features a 2,4-difluorobenzyl moiety attached to the amide nitrogen. Fluorinated aromatic systems are extensively studied due to their ability to influence a compound's electronic distribution, membrane permeability, and overall pharmacokinetic profile . This specific combination of a fluorinated benzyl group with a methoxyphenyl-tetrazole system makes this compound a valuable scaffold for researchers building structure-activity relationships (SAR) in projects targeting a wide range of biological pathways. It may be particularly useful in the design and synthesis of enzyme inhibitors or receptor modulators. This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-2-(4-methoxyphenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N5O2/c1-25-13-6-4-12(5-7-13)23-21-15(20-22-23)16(24)19-9-10-2-3-11(17)8-14(10)18/h2-8H,9H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVPWHZDAZFXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorobenzyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Benzyl Group: The 2,4-difluorobenzyl group can be introduced via a nucleophilic substitution reaction.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the tetrazole ring or the carboxamide group.

    Substitution: The fluorine atoms on the benzyl group make it a candidate for nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a secondary amine.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where tetrazole derivatives have shown efficacy.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorobenzyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide would depend on its specific application. Generally, tetrazole derivatives can interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Nitrothiophene Carboxamides

  • Example : N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide
    • Core Structure : Nitrothiophene (antibacterial backbone) vs. tetrazole (antiviral focus).
    • Substituents : 3-Methoxy-4-(trifluoromethyl)phenyl and thiazole vs. 4-methoxyphenyl and 2,4-difluorobenzyl.
    • Activity : Narrow-spectrum antibacterial (MIC = 2–8 µg/mL against Gram-positive bacteria) .
    • Synthesis : Uses HATU-mediated coupling; lower purity (42%) compared to the target compound .

Oxindole Carboxamides

  • Example: (E)-N-(2,4-Difluorobenzyl)-1-(2-(4-Methoxyphenyl)-2-Oxoethyl)-N-Methyl-2-Oxo-3-(Thiazol-2-Ylmethylene)Indoline-5-Carboxamide (OCA-10j) Core Structure: Oxindole (DENV NS5 RdRp inhibitor) vs. tetrazole. Substituents: Shared 2,4-difluorobenzyl and 4-methoxyphenyl groups; additional thiazole moiety. Activity: Anti-dengue virus (EC₅₀ = 0.8 µM) . Synthesis: Knoevenagel condensation and EDC·HCl-mediated coupling; 59% yield .

Triazole-Thione Derivatives

  • Example : 4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-2H-1,2,4-Triazole-3(4H)-Thione
    • Core Structure : 1,2,4-Triazole-thione (antifungal/antioxidant applications) vs. tetrazole.
    • Substituents : Phenylsulfonyl and difluorophenyl vs. methoxyphenyl.
    • Activity : Moderate antifungal activity (IC₅₀ = 12–25 µM) .
    • Synthesis : Refluxing hydrazinecarbothioamides in NaOH; characterized by IR (νC=S at 1247–1255 cm⁻¹) .

Quinazoline Derivatives

  • Example: N-(2,4-Difluorobenzyl)-4-(4-Methoxyphenyl)-8,9,9-Trimethyl-5,6,7,8-Tetrahydro-5,8-Methylquinazolin-2-Amine Core Structure: Quinazoline (antibiofilm agent) vs. tetrazole. Substituents: Shared 2,4-difluorobenzyl and 4-methoxyphenyl; fused bicyclic system. Activity: Broad-spectrum antibacterial (MIC = 4 µg/mL against P. aeruginosa and MRSA) .

Comparative Data Table

Compound Core Structure Key Substituents Biological Activity Synthesis Yield/Purity Reference
Target Compound Tetrazole 2,4-Difluorobenzyl, 4-methoxyphenyl Antiviral (RdRp inhibition) >95% purity
Nitrothiophene Carboxamide Nitrothiophene Thiazole, 3-methoxy-4-(trifluoromethyl)phenyl Antibacterial (Gram-positive) 42% purity
OCA-10j Oxindole Thiazole, 2,4-difluorobenzyl Anti-dengue (EC₅₀ = 0.8 µM) 59% yield
Triazole-Thione 1,2,4-Triazole Phenylsulfonyl, difluorophenyl Antifungal (IC₅₀ = 12–25 µM) 75–85% yield
Quinazoline Derivative Quinazoline 2,4-Difluorobenzyl, 4-methoxyphenyl Antibacterial (MIC = 4 µg/mL) Not reported

Key Structural-Activity Relationships (SARs)

Fluorinated Aromatic Groups :

  • The 2,4-difluorobenzyl group enhances metabolic stability and target binding across multiple compounds (e.g., antiviral OCA-10j and antibacterial quinazoline derivatives) .

Methoxy Substitutions :

  • The 4-methoxyphenyl group in the target compound and quinazoline analogues improves solubility and π-π stacking interactions with hydrophobic enzyme pockets .

Heterocyclic Cores :

  • Tetrazoles and oxindoles exhibit distinct activity profiles: tetrazoles favor RNA polymerase inhibition, while oxindoles are optimized for viral RdRp binding .

Biological Activity

N-(2,4-difluorobenzyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide, commonly referred to as F-TEDA, is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of F-TEDA, including its pharmacological properties, synthesis methods, and relevant case studies.

Structural Characteristics

F-TEDA is characterized by a tetrazole ring , which is a common structural motif in many bioactive compounds. The presence of the difluorobenzyl moiety and the methoxyphenyl group enhances its potential for diverse biological interactions. The electron-withdrawing fluorine atoms and the electron-donating methoxy group may contribute to its pharmacological properties.

Biological Activities

Research indicates that compounds containing tetrazole rings exhibit various biological activities, including:

  • Antimicrobial Properties : Similar tetrazole derivatives have shown effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Effects : Some derivatives have been reported to inhibit inflammatory pathways.
  • Anticancer Activity : Preliminary studies suggest that F-TEDA may inhibit cancer cell proliferation by interacting with specific enzymes or receptors involved in tumor growth .

The biological activity of F-TEDA may be attributed to its ability to interact with various biological targets. Tetrazoles are known for their role as enzyme inhibitors, potentially affecting metabolic pathways associated with diseases. For instance, they can act on enzymes involved in inflammation or microbial resistance mechanisms.

Synthesis Methods

The synthesis of F-TEDA typically involves reactions that form the tetrazole ring through cyclization processes with azides and nitriles. The difluorobenzyl and methoxyphenyl groups can be introduced via electrophilic aromatic substitution or nucleophilic aromatic substitution reactions. The following table summarizes some synthetic pathways:

Synthesis MethodDescription
Cyclization with AzidesInvolves reacting nitriles with azides to form the tetrazole ring.
Electrophilic Aromatic SubstitutionIntroduces substituents onto the aromatic rings through electrophilic attack.
Nucleophilic Aromatic SubstitutionAllows for further functionalization of the aromatic systems.

Case Studies

Recent studies have highlighted the potential of F-TEDA in various applications:

  • Antimicrobial Studies : In vitro assays demonstrated that F-TEDA exhibits significant antimicrobial activity against specific bacterial strains, suggesting its potential as a lead compound for antibiotic development.
  • Cancer Research : In cell line studies, F-TEDA showed promising results in inhibiting the growth of cancer cells, particularly in models representing colorectal and breast cancers. The compound's mechanism appears to involve modulation of key signaling pathways related to cell proliferation and apoptosis .

Future Directions

Given its promising biological activities, further research on this compound is warranted. Future studies should focus on:

  • In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in living organisms.
  • Structure-Activity Relationship (SAR) Studies : To optimize its biological activity through structural modifications.
  • Mechanistic Studies : To elucidate the precise molecular interactions that confer its biological effects.

Q & A

Q. What are the optimal synthetic routes for N-(2,4-difluorobenzyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide, and how can coupling reagents influence yield and purity?

Methodological Answer:

  • Synthetic Route Design : The compound can be synthesized via a multi-step approach involving:
    • Tetrazole ring formation : Cycloaddition of nitriles with sodium azide under acidic conditions.
    • Carboxamide coupling : React the tetrazole-carboxylic acid intermediate with 2,4-difluorobenzylamine using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to enhance coupling efficiency and reduce racemization .
  • Coupling Reagent Optimization :
    • DCC/HOBt systems are preferred for sterically hindered amines, improving yields (>70%) and purity (>95%) .
    • Alternative reagents (e.g., EDCI, HATU) may reduce side reactions in polar aprotic solvents like DMF or THF.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

  • Key Techniques :
    • ¹H/¹³C-NMR : Confirm substitution patterns:
  • Tetrazole protons: δ 8.5–9.5 ppm (1H, singlet for tetrazole C-H).
  • Difluorobenzyl group: Split signals for aromatic protons (δ 6.8–7.4 ppm) and CF₂ groups (¹⁹F NMR: δ -110 to -120 ppm) .
    • IR Spectroscopy : Validate carboxamide C=O stretch (~1650–1680 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
  • Elemental Analysis : Ensure ≤0.3% deviation from theoretical C/H/N values.

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence intensity data when evaluating solvent or pH effects on this compound?

Methodological Answer:

  • Experimental Controls :
    • pH Optimization : Fluorescence intensity peaks at pH 5 (similar carboxamides show pH-dependent emission due to protonation/deprotonation of the tetrazole and benzyl groups) .
    • Solvent Polarity : Use aprotic solvents (e.g., DMSO) to minimize quenching; compare with polar protic solvents (e.g., ethanol) to assess solvent effects .
  • Data Normalization : Report relative fluorescence units (RFU) against internal standards (e.g., quinine sulfate) to account for instrument variability.
Condition Optimal Value Impact on Fluorescence
pH5.0Maximal intensity (λexem = 340/380 nm)
Temperature25°CStability over 24 hours (ΔRFU <5%)
SolventDMSO2.5× higher intensity vs. water
Data adapted from fluorescence studies of structurally related carboxamides .

Q. What methodological approaches are recommended for establishing structure-activity relationships (SAR) of tetrazole-carboxamide derivatives in medicinal chemistry?

Methodological Answer:

  • SAR Workflow :
    • Core Modifications : Systematically vary substituents on the tetrazole (e.g., electron-withdrawing groups at C2) and benzyl moiety (e.g., fluorination at C4) .
    • Biological Assays : Test against target enzymes (e.g., viral polymerases, kinases) using in vitro inhibition assays (IC50) and cellular toxicity screens (CC50).
    • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with active sites (e.g., DENV NS5 RdRp in ) .
  • Case Study : Derivatives with 4-methoxyphenyl groups showed enhanced inhibitory activity against DENV NS5 RdRp (IC50 = 1.2 µM) compared to non-substituted analogs .

Q. How to address discrepancies in pharmacological data when this compound shows varying inhibitory effects across enzyme isoforms?

Methodological Answer:

  • Isoform-Specific Assays :
    • Use recombinant enzyme isoforms (e.g., COX-1 vs. COX-2) to isolate isoform-specific activity .
    • Apply kinetic assays (e.g., SPR, ITC) to measure binding affinity (Kd) and mode of inhibition (competitive vs. allosteric).
  • Data Reconciliation :
    • Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme interactions over 100 ns to identify conformational changes affecting isoform selectivity .
    • Mutagenesis Studies : Replace key residues in enzyme active sites (e.g., Tyr122 in COX-1) to validate binding hypotheses.

Q. What strategies are recommended for optimizing the compound’s solubility and bioavailability in preclinical studies?

Methodological Answer:

  • Formulation Adjustments :
    • Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to enhance aqueous solubility.
    • Conduct logP measurements (target ≤3.5) to balance lipophilicity and membrane permeability .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the carboxamide to improve intestinal absorption .

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